molecular formula C10H15ClN4O2S B15060270 3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-amine

3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-amine

Cat. No.: B15060270
M. Wt: 290.77 g/mol
InChI Key: MOJYIICFGOXMCV-UHFFFAOYSA-N
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Description

3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group, a sulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-amine typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of 3-chloropyridine-4-amine.

    Sulfonylation: The 3-chloropyridine-4-amine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Piperazine Introduction: The final step involves the reaction of the sulfonylated intermediate with 4-methylpiperazine to form the desired compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials with specific properties.

    Biological Studies: It is employed in biological assays to study its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of 3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methylpiperazin-1-yl)aniline
  • 5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1H-benzo[d]-imidazole hydrochloride
  • 2-{5-[(4-ethylpiperazin-1-yl)-sulfonyl]-2-methoxyphenyl}-1H-benzo[d]imidazole hydrochloride

Uniqueness

3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-amine is unique due to the specific combination of functional groups it possesses

Properties

Molecular Formula

C10H15ClN4O2S

Molecular Weight

290.77 g/mol

IUPAC Name

3-chloro-5-(4-methylpiperazin-1-yl)sulfonylpyridin-4-amine

InChI

InChI=1S/C10H15ClN4O2S/c1-14-2-4-15(5-3-14)18(16,17)9-7-13-6-8(11)10(9)12/h6-7H,2-5H2,1H3,(H2,12,13)

InChI Key

MOJYIICFGOXMCV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2N)Cl

Origin of Product

United States

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